4,5-二氯-2-甲基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

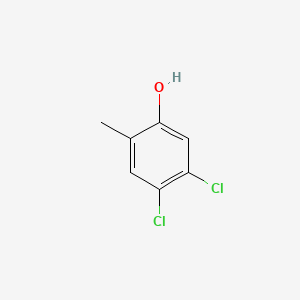

4,5-Dichloro-2-methylphenol is a chlorinated derivative of phenol that contains two chlorine atoms and a methyl group attached to the benzene ring. This compound is of interest due to its potential applications in various fields, including material science and pharmaceuticals. The studies provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds, which can be extrapolated to understand 4,5-Dichloro-2-methylphenol.

Synthesis Analysis

The synthesis of related chlorinated phenols and their derivatives often involves multi-step reactions, including etherification, reduction, diazotization, and hydrolysis, as seen in the synthesis of 4-(2,4-Dichlorophenoxy)phenol . Similarly, the synthesis of complex molecules like 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol involves condensation reactions in acidic media . These methods could potentially be adapted for the synthesis of 4,5-Dichloro-2-methylphenol.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal and molecular structure of chlorinated phenols, as demonstrated in the analysis of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol . The molecular structure and spectroscopic properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR and UV-vis, and computational methods such as DFT calculations . These studies provide a foundation for understanding the molecular structure of 4,5-Dichloro-2-methylphenol.

Chemical Reactions Analysis

The reactivity of chlorinated phenols is highlighted by their participation in various chemical reactions. For instance, the nitration of chlorinated phenols can lead to the formation of cyclohex-3-enones . The chemical behavior of these compounds in different solvent media can also be studied to understand their tautomeric equilibria and intramolecular proton transfer processes . These insights are valuable for predicting the chemical reactions that 4,5-Dichloro-2-methylphenol may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenols can be characterized by techniques such as TG-DTA, DSC, GPC, and solubility tests . The electrical conductivities of synthesized monomers and polymers can be measured to assess their potential as electroactive materials . Additionally, the luminescent properties of these compounds can be investigated for potential applications in optoelectronics . These analyses are crucial for understanding the properties of 4,5-Dichloro-2-methylphenol.

科学研究应用

硝化和合成工艺

- 4,5-二氯-2-甲基苯酚的硝化:该化合物的硝化会生成双硝环己-3-烯酮,在合成 α-二酮中具有进一步的应用 (Hartshorn 等人,1982)。

- 二取代二氰基苯的合成:4,5-二氯-1,2-二氰基苯由 4,5-二氯-1,2-苯二甲酸制备,并用于亲核取代反应以生成各种取代化合物 (Wöhrle 等人,1993)。

环境应用

- 厌氧条件下的降解:研究了废水中类似氯化酚类化合物的厌氧降解,表明其具有环境修复应用的潜力 (Sreekanth 等人,2009)。

- 在水和废水中测定:开发了测定酚类化合物(包括水和工业废水中的类似氯化酚)的技术,突出了其在环境监测中的相关性 (Castillo 等人,1997)。

分析化学应用

- 用于检测的传感器开发:用于检测环境样品中相关氯化酚类化合物的传感器的开发表明其在分析化学中的重要性 (Rahemi 等人,2015)。

- 电化学检测:对类似氯化酚的电化学检测的研究表明其在环境和工业监测中的潜在应用 (Guijarro 等人,1991)。

光降解研究

- 水中的光转化:研究类似氯化酚在不同条件下的光转化揭示了其在理解环境降解过程中的重要意义 (Vialaton 等人,1998)。

毒理学和环境影响

- 氯化有机物的形成:研究涉及类似酚类化合物的抗菌剂中氯化有机物的形成对于评估环境和健康风险至关重要 (Rule 等人,2005)。

安全和危害

作用机制

Target of Action

4,5-Dichloro-2-methylphenol is a type of chlorophenol, which are aromatic ring structures containing at least one chlorine atom and one hydroxyl group at the benzene rings . Chlorophenols and their derivatives are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties . They are used in the manufacture of dyes, drugs, pesticides, and other industrial products

Mode of Action

It’s known that chlorophenols can be degraded by bacteria, which use them as their sole carbon and energy sources . This suggests that the compound might interact with certain bacterial enzymes that facilitate its degradation.

Biochemical Pathways

The degradation of chlorophenols, including 4,5-Dichloro-2-methylphenol, involves several metabolic pathways in bacteria . For instance, CprA3 and CprA5 are enzymes that catalyze the dechlorination of highly chlorinated phenols . These enzymes are involved in the degradation of various chlorophenols .

Result of Action

It’s known that chlorophenols and their derivatives are highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

Chlorophenols, including 4,5-Dichloro-2-methylphenol, have been introduced into the environment via anthropogenic activities . The major sources of contamination are industrial wastes, pesticides, herbicides, and complex chlorinated hydrocarbons . People may be exposed to chlorophenols by eating or drinking substances that contain them or through skin contact

属性

IUPAC Name |

4,5-dichloro-2-methylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWZTDHXTALQBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-methylphenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

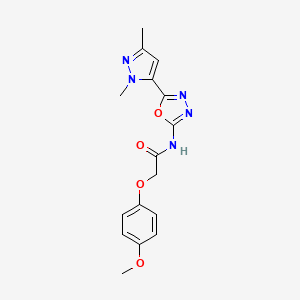

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501523.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2501524.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2501525.png)

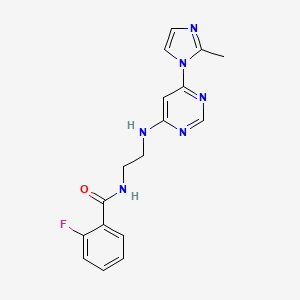

![N~5~-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2501527.png)

![N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2501528.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2501533.png)

![2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2501537.png)

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2501540.png)

![N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2501542.png)

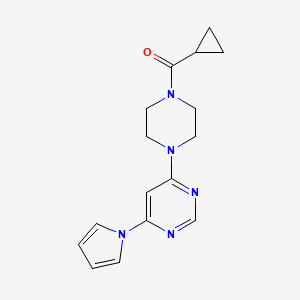

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2501543.png)